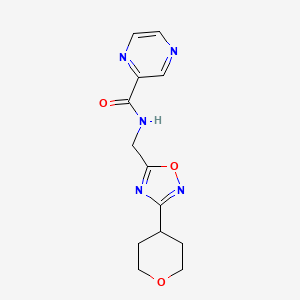

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Applications

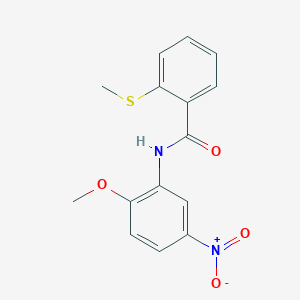

Substituted pyridines and pyrazines, which are structurally related to the compound , have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds, including derivatives with 1,2,4-oxadiazole rings, exhibited significant antimycobacterial properties, with activities ranging up to 16 times the potency of pyrazinamide, a known antimycobacterial agent. The increased lipophilicity through derivatization was aimed at improving cellular permeability, suggesting a strategy that could be applicable to N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide as well (Gezginci, Martin, & Franzblau, 1998).

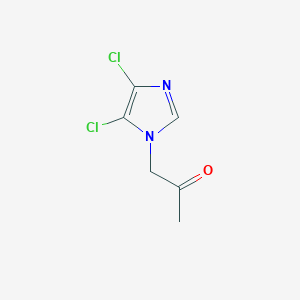

Anticancer Applications

The synthesis and characterization of new 5-aminopyrazole derivatives, which share a functional group similarity with the compound of interest, have been carried out, with some derivatives evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study indicates the potential for the development of cancer therapeutics based on pyrazole and pyrazine derivatives (Hassan, Hafez, & Osman, 2014).

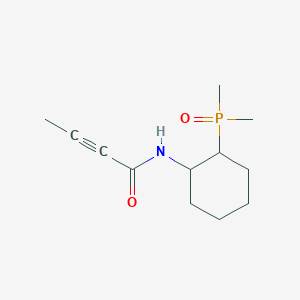

Synthetic Methodologies

Efficient synthesis methods for pyrazole derivatives, including those with antimicrobial and other bioactivities, have been developed, demonstrating the compound's versatility in synthetic chemistry. Microwave-assisted synthesis methods have been reported for tetrazolyl pyrazole amides, highlighting rapid and efficient synthesis routes that could potentially be adapted for the synthesis of this compound and its derivatives (Hu, Wang, Zhou, & Xu, 2011).

Mechanism of Action

Target of Action

The primary targets of the compound “N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide” are currently unknown. This compound is structurally related to the class of pyrazines and oxadiazoles , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Based on the biological activities of structurally related compounds, it can be hypothesized that the compound may interact with various enzymes, receptors, or proteins to exert its effects . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.

Biochemical Pathways

Given the diverse biological activities of related compounds, it is likely that multiple pathways could be affected . These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth, among others .

Result of Action

Based on the biological activities of related compounds, potential effects could include modulation of enzyme activity, alteration of receptor signaling, inhibition of microbial growth or viral replication, neuroprotection, and cytotoxic effects on tumor cells .

properties

IUPAC Name |

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c19-13(10-7-14-3-4-15-10)16-8-11-17-12(18-21-11)9-1-5-20-6-2-9/h3-4,7,9H,1-2,5-6,8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGLZAAQLYZDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one](/img/structure/B2741920.png)

![N-(2,4-dichlorophenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2741921.png)

![N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2741924.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2741925.png)

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2741936.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2741940.png)